molecular formula C16H12F4N2O B1194916 UCB-H

UCB-H

Número de catálogo: B1194916
Peso molecular: 324.2786
Clave InChI: KNDCJGAPPBQUTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UCB-H is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein

Aplicaciones Científicas De Investigación

Pharmacokinetics and Dosimetry

Pharmacokinetic Studies
The pharmacokinetics of [18F][^{18}F]UCB-H have been characterized in several studies. A notable study highlighted that [18F][^{18}F]This compound exhibits a rapid metabolism in arterial blood, with a parent fraction decreasing significantly over time, indicating its dynamic behavior in biological systems . The tracer demonstrated a two-compartment model fit for quantifying its distribution volume (V_t), which was found to be consistent across different studies .

Dosimetry Applications
In terms of radiation dosimetry, initial human studies indicated that the radiation burden from [18F][^{18}F]This compound is comparable to that of other commonly used clinical tracers . This positions it as a viable option for routine clinical applications without significant safety concerns.

Imaging Applications

Positron Emission Tomography (PET)
[18F][^{18}F]This compound is primarily utilized as a PET tracer for imaging SV2A in vivo. Its high brain uptake and homogeneous distribution make it suitable for assessing synaptic density . Clinical trials have begun to explore its efficacy in various neurological disorders, including Alzheimer's disease and epilepsy, with promising results indicating its potential for monitoring disease progression and treatment response .

Case Studies in Neurological Disorders

  • Alzheimer’s Disease: Clinical trials involving [18F][^{18}F]This compound have been initiated to evaluate synaptic loss in patients with Alzheimer’s disease (NCT03493282) and have shown significant correlations with cognitive decline .
  • Epilepsy: Studies have demonstrated that [18F][^{18}F]This compound can effectively differentiate between active and inactive regions in epilepsy patients, providing insights into localized synaptic dysfunctions .

Research Insights and Future Directions

Neuroplasticity Studies
Recent research utilizing dual-tracer imaging with [18F][^{18}F]This compound and [18F]FDG[^{18}F]FDG has revealed complex patterns of neuroplasticity following vestibular loss. This study indicated that synaptic density changes are not uniform across brain regions, highlighting the nuanced role of synaptic dynamics in recovery processes .

Potential Therapeutic Applications
The ability of [18F][^{18}F]This compound to quantify synaptic density opens avenues for therapeutic monitoring in various neurodegenerative conditions. Ongoing trials are exploring its role in assessing treatment efficacy for conditions such as Parkinson's disease and major depressive disorders .

Summary Table of Key Findings

Application AreaKey FindingsReferences
Pharmacokinetics Rapid metabolism; two-compartment model fit; consistent V_t measurements
Imaging Applications High uptake for SV2A imaging; effective in Alzheimer’s and epilepsy studies
Neuroplasticity Insights Complex patterns of synaptic density changes post-vestibular loss
Clinical Trials Ongoing studies for Alzheimer's (NCT03493282), epilepsy (NCT05450822), and depression

Propiedades

Fórmula molecular

C16H12F4N2O

Peso molecular

324.2786

Nombre IUPAC

1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2

Clave InChI

KNDCJGAPPBQUTQ-UHFFFAOYSA-N

SMILES

O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

UCB-H;  UCB H;  UCBH

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UCB-H
Reactant of Route 2
Reactant of Route 2
UCB-H
Reactant of Route 3
Reactant of Route 3
UCB-H
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
UCB-H
Reactant of Route 5
UCB-H
Reactant of Route 6
UCB-H

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.